C646

Übersicht

Beschreibung

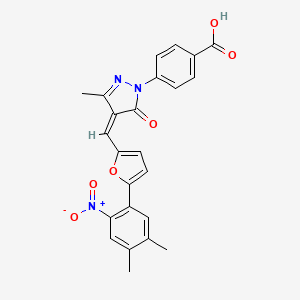

C646 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Wissenschaftliche Forschungsanwendungen

C646 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

Target of Action

The primary target of C646 is the histone acetyltransferase p300 . This enzyme plays a crucial role in the regulation of gene expression through the acetylation of histones, which results in the relaxation of chromatin and increased gene transcription . Additionally, this compound has been found to directly target and degrade Exportin-1 (XPO1) , a protein that catalyzes nuclear-to-cytoplasmic transport of many cargo proteins and also directly binds chromatin .

Mode of Action

This compound acts as a competitive inhibitor of the histone acetyltransferase p300 . It competes with acetyl-CoA, the natural substrate of p300, thereby reducing the enzyme’s activity . Furthermore, this compound has been identified as a small molecule degrader that requires neddylation-dependent protein degradation to exert its cytotoxicity . It directly targets and degrades chromatin-bound XPO1, which abrogates p300 chromatin occupancy .

Biochemical Pathways

The inhibition of p300 by this compound affects the acetylation of histones , particularly histone H3 . This can lead to changes in chromatin structure and subsequently alter gene expression . Moreover, the degradation of XPO1 by this compound affects the chromatin occupancy and function of p300 , which can have downstream effects on various cellular processes .

Pharmacokinetics

The compound’s ability to inhibit p300 and degrade xpo1 suggests that it can penetrate cell membranes and interact with intracellular targets .

Result of Action

This compound has been shown to inhibit cell proliferation and induce cell cycle arrest . It decreases the number of cells arresting in G1 phase and increases cells accumulating in G2/M phase . Additionally, this compound treatment leads to a decrease in the acetylation levels of histone H3K9 and H3K27, which can affect gene expression .

Action Environment

For instance, the presence of the XPO1C528S drug-resistance allele can abrogate multiple cellular phenotypes induced by this compound .

Biochemische Analyse

Biochemical Properties

“C646” interacts with several enzymes and proteins, most notably p300, a histone acetyltransferase . It directly targets and degrades Exportin-1 (XPO1), which abrogates p300 chromatin occupancy . This interaction influences the acetylation of histones, a key process in the regulation of gene expression .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It inhibits cellular proliferation, reduces colony formation, evokes partial cell cycle arrest in G1 phase, and induces apoptosis in certain cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly targets and degrades chromatin-bound XPO1, which abrogates p300 chromatin occupancy . This leads to changes in the acetylation of histones and subsequently, alterations in gene expression .

Temporal Effects in Laboratory Settings

“this compound” exhibits changes in its effects over time in laboratory settings. It has been observed to inhibit the transcription of the G2/M cell cycle regulatory proteins cyclin B1 and CDK1 (cyclin-dependent kinase 1)

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models . It exerts anti-inflammatory effects in DSS-induced colitis mice by targeting the NLRP3 inflammasome . The threshold effects and any toxic or adverse effects at high doses need to be further studied.

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It has been associated with lipid metabolism, where it regulates lipoxygenase gene expression

Transport and Distribution

It is known to target and degrade chromatin-bound XPO1, suggesting that it may interact with transporters or binding proteins

Subcellular Localization

The subcellular localization of “this compound” and its effects on activity or function are areas of active research. It is known to target chromatin-bound XPO1, suggesting a role in the nucleus . Any targeting signals or post-translational modifications that direct “this compound” to specific compartments or organelles are yet to be identified.

Vorbereitungsmethoden

The synthesis of C646 typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with the benzoic acid derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and environmental safety.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The furan ring can be hydrogenated to a tetrahydrofuran derivative.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzoic acid derivatives and pyrazole-containing molecules. Compared to these, C646 stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

- 4-(3,5-dimethyl-4-pyrazolyl)benzoic acid

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Biologische Aktivität

C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300/CREB-binding protein, which has garnered attention for its diverse biological activities, particularly in cancer therapy and immunomodulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on cell proliferation, apoptosis, and inflammatory responses.

This compound primarily functions by inhibiting the enzymatic activity of p300, leading to decreased histone acetylation. This action affects gene expression related to cell cycle progression and apoptosis. Notably, this compound has been shown to:

- Inhibit Proliferation : this compound reduces cellular proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells and colon cancer cells. It induces cell cycle arrest and apoptosis, particularly in AE-positive AML cells, which are more sensitive to lower doses of this compound compared to AE-negative cells .

- Modulate Inflammatory Responses : In macrophages, this compound significantly reduces the expression of pro-inflammatory cytokines and inhibits pathways such as JNK, ERK1/2, and NF-κB . This suggests potential therapeutic applications in inflammatory diseases.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Acute Myeloid Leukemia (AML) :

A study focused on the effects of this compound on AE-positive AML cells demonstrated that treatment led to significant growth inhibition and apoptosis. The mechanism involved reduced global histone H3 acetylation and downregulation of key oncogenic proteins such as c-kit and bcl-2 . -

Inflammatory Response Modulation :

In a model using RAW264.7 murine macrophages, this compound treatment resulted in diminished expression of COX-2 and other pro-inflammatory genes. This indicates its potential utility in treating inflammatory conditions like asthma or chronic obstructive pulmonary disease (COPD) . -

Stem Cell Differentiation :

Research involving goat adipose-derived stem cells (gADSCs) showed that this compound inhibited proliferation while promoting differentiation into adipocytes. This highlights its potential role in regenerative medicine .

Eigenschaften

IUPAC Name |

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328968-36-1 | |

| Record name | 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328968-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are p300 and CBP, and why are they relevant targets in disease?

A1: p300 and CBP (CREB-binding protein) are histone acetyltransferases (HATs), enzymes that play crucial roles in gene regulation by acetylating histones and other proteins. This acetylation often enhances gene expression. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions.

Q2: How does C646 interact with p300/CBP to exert its inhibitory effect?

A2: this compound acts as a competitive inhibitor of p300/CBP, specifically targeting their HAT domain. [] It binds to the enzyme's active site, preventing the binding of acetyl-CoA, the co-substrate required for acetylation. This effectively blocks the enzymatic activity of p300/CBP, leading to reduced histone acetylation and modulation of downstream gene expression. [, , ]

Q3: What are the downstream effects of this compound-mediated p300/CBP inhibition?

A3: this compound's inhibition of p300/CBP leads to a variety of downstream effects, including:

- Reduced histone acetylation: This can lead to changes in chromatin structure and gene expression. [, , , , ]

- Suppression of tumor cell growth: this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , , ]

- Induction of apoptosis: this compound can trigger programmed cell death in cancer cells. [, , , ]

- Modulation of immune responses: this compound can impact the function of immune cells, such as macrophages, and influence the expression of inflammatory cytokines. [, , ]

- Impact on neuronal function: this compound has been shown to affect neuronal processes, including mitochondrial fission and synaptic plasticity. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H19N3O7, and its molecular weight is 461.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research abstracts don't contain detailed spectroscopic data, information on the compound's structure and characterization can be found in the original publications referenced in those abstracts.

Q6: Are there formulation strategies to improve this compound's stability or bioavailability?

A6: The abstracts do not delve into specific formulation strategies for this compound. Further research is needed to explore approaches to enhance its stability, solubility, or bioavailability for therapeutic applications.

Q7: What is the role of this compound in cancer treatment?

A7: Research suggests that this compound demonstrates anti-cancer effects in various cancer cell lines, including lung cancer, pancreatic cancer, prostate cancer, gastric cancer, and leukemia. [, , , , ] It exhibits anti-proliferative, pro-apoptotic, and anti-invasive properties, making it a potential candidate for further investigation as a therapeutic agent. [, , , , ]

Q8: How does this compound affect the immune system?

A8: Studies indicate that this compound can influence immune responses, particularly in the context of inflammatory conditions. It has been shown to attenuate DSS-induced colitis in a mouse model by targeting the NLRP3 inflammasome, a key component of the innate immune response. [, ]

Q9: Can this compound be used to treat neurological disorders?

A9: While research on this compound's effects on the nervous system is still in its early stages, some studies suggest its potential relevance to neurological conditions. For instance, this compound has been shown to influence histone lactylation in neuronal mitochondria fission, a process implicated in stress-exacerbated ischemic stroke. [] Additionally, this compound has been shown to affect synaptic plasticity in the infralimbic prefrontal cortex, a brain region involved in fear extinction memory. [] Further research is needed to fully explore its therapeutic potential in neurological disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.